molecular formula C26H30N2O3 B214124 5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

货号 B214124
分子量: 418.5 g/mol
InChI 键: DESSPRRCUAPCRU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one, also known as Ro 15-4513, is a benzodiazepine derivative that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

作用机制

5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one 15-4513 acts as a selective antagonist at the benzodiazepine site of the GABA-A receptor. It binds to the receptor with high affinity and specificity, effectively blocking the binding of benzodiazepine receptor agonists. This results in a reduction in the activity of GABA-A receptors and a decrease in the inhibitory neurotransmission in the central nervous system.
Biochemical and Physiological Effects
5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one 15-4513 has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal models. It has also been shown to be effective in reversing the effects of benzodiazepine receptor agonists, such as diazepam, and in treating alcohol withdrawal symptoms. 5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one 15-4513 has been found to increase the release of dopamine in the nucleus accumbens, suggesting a potential role in the treatment of drug addiction.

实验室实验的优点和局限性

5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one 15-4513 has several advantages for lab experiments. It has high affinity and specificity for the benzodiazepine site of the GABA-A receptor, making it a useful tool for investigating the role of benzodiazepine receptors in the central nervous system. However, 5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one 15-4513 has a relatively short half-life, which may limit its use in certain experiments.

未来方向

There are several future directions for the study of 5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one 15-4513. One potential direction is the investigation of its potential therapeutic applications in drug addiction and alcoholism. Another direction is the development of more potent and selective benzodiazepine receptor antagonists for the treatment of neurological and psychiatric disorders. Additionally, the use of 5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one 15-4513 as a tool for investigating the role of benzodiazepine receptors in the central nervous system may lead to a better understanding of the underlying mechanisms of these disorders.

合成方法

5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one 15-4513 can be synthesized through a multi-step process starting with the reaction of 2-propoxybenzaldehyde with 2,4-dimethyl-3-pentanone to form the intermediate 2-propoxy-4,6-dimethyl-3-hydroxyacetophenone. This intermediate is then reacted with 1,2-diaminobenzene to form the benzodiazepine ring system, which is subsequently acetylated to yield 5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one 15-4513.

科学研究应用

5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one 15-4513 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal models. Additionally, 5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one 15-4513 has been investigated for its potential to reverse the effects of benzodiazepine receptor agonists, such as diazepam, and to treat alcohol withdrawal symptoms.

属性

产品名称

5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

分子式

C26H30N2O3

分子量

418.5 g/mol

IUPAC 名称

5-acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C26H30N2O3/c1-5-14-31-23-13-9-6-10-18(23)25-24-20(15-26(3,4)16-22(24)30)27-19-11-7-8-12-21(19)28(25)17(2)29/h6-13,25,27H,5,14-16H2,1-4H3

InChI 键

DESSPRRCUAPCRU-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)C

规范 SMILES

CCCOC1=CC=CC=C1C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。